![molecular formula C26H30ClN7O B12605573 Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans- is a complex organic compound that features a cyclohexane ring, an indazole moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include cyclohexanecarboxylic acid, indazole derivatives, and imidazole derivatives. The synthesis could involve:
Amidation: Formation of the amide bond between cyclohexanecarboxylic acid and an amine derivative.
Substitution Reactions: Introduction of the indazole and imidazole moieties through nucleophilic substitution reactions.
Chlorination: Introduction of the chlorine atom on the imidazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the imidazole or indazole rings could lead to the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxamide derivatives
- Indazole derivatives
- Imidazole derivatives
Uniqueness
This compound is unique due to the combination of its structural features, which include a cyclohexane ring, an indazole moiety, and an imidazole ring. This combination might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H30ClN7O |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-[1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H30ClN7O/c27-23-22(18-10-11-19-20(13-18)33-34-24(19)29)31-25(32-23)21(12-15-4-2-1-3-5-15)30-26(35)17-8-6-16(14-28)7-9-17/h1-5,10-11,13,16-17,21H,6-9,12,14,28H2,(H,30,35)(H,31,32)(H3,29,33,34) |
InChI Key |
IOLSRAXZCKDSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C3=NC(=C(N3)Cl)C4=CC5=C(C=C4)C(=NN5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

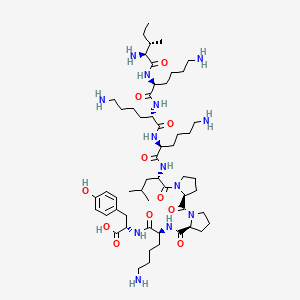


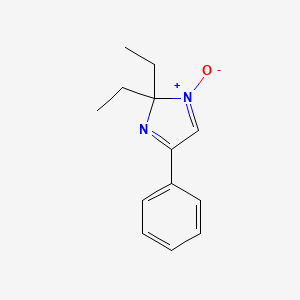
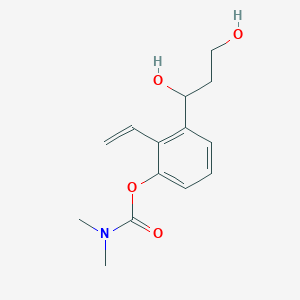
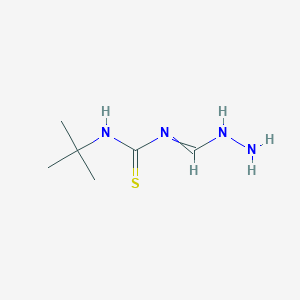
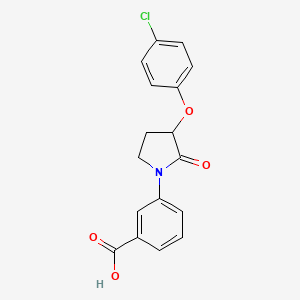
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
